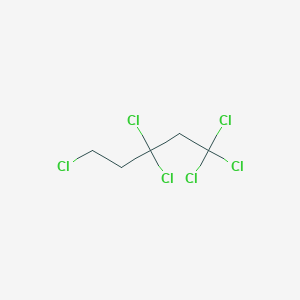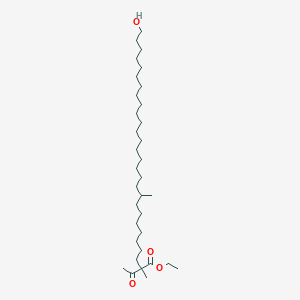
Tribromoacetyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromoacetyl azide is an organic compound that belongs to the class of acyl azides. It is characterized by the presence of three bromine atoms attached to an acetyl group, which is further connected to an azide group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribromoacetyl azide can be synthesized through the reaction of tribromoacetic acid with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction can be represented as follows:
CBr3COOH+NaN3→CBr3CON3+NaOH
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow systems to ensure safety and efficiency. The use of triphosgene as a reagent in ionic liquids has been reported to yield high amounts of acyl azides under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Tribromoacetyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: this compound can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of alkynes.
Major Products Formed
Substitution: Formation of substituted azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
Tribromoacetyl azide has several applications in scientific research:
Wirkmechanismus
Tribromoacetyl azide exerts its effects through the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromoacetyl azide: Similar structure but with two bromine atoms instead of three.
Trichloroacetyl azide: Similar structure but with chlorine atoms instead of bromine.
Acetyl azide: Lacks halogen atoms, making it less reactive compared to tribromoacetyl azide.
Uniqueness
This compound is unique due to the presence of three bromine atoms, which enhance its reactivity and make it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, including nucleophilic substitution, reduction, and cycloaddition, sets it apart from other acyl azides .
Eigenschaften
CAS-Nummer |
60044-29-3 |
|---|---|
Molekularformel |
C2Br3N3O |
Molekulargewicht |
321.75 g/mol |
IUPAC-Name |
2,2,2-tribromoacetyl azide |
InChI |
InChI=1S/C2Br3N3O/c3-2(4,5)1(9)7-8-6 |
InChI-Schlüssel |
LFLVQWUWRGFCDB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(Br)(Br)Br)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)

![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)

